molecular formula C5H4Br2N2O2 B2901872 2-(4,5-Dibromoimidazol-1-yl)acetic acid CAS No. 2445785-94-2

2-(4,5-Dibromoimidazol-1-yl)acetic acid

Cat. No.: B2901872
CAS No.: 2445785-94-2
M. Wt: 283.907
InChI Key: QLHNVLLUHSHKNX-UHFFFAOYSA-N
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Description

2-(4,5-Dibromoimidazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H4Br2N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of bromine atoms at the 4 and 5 positions of the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromoimidazol-1-yl)acetic acid typically involves the bromination of imidazole derivatives followed by the introduction of an acetic acid moiety. One common method includes the reaction of imidazole with bromine in the presence of a suitable solvent to yield 4,5-dibromoimidazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromoimidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(4,5-diaminoimidazol-1-yl)acetic acid derivatives.

Scientific Research Applications

2-(4,5-Dibromoimidazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromoimidazol-1-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and bromine atoms. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dichloroimidazol-1-yl)acetic acid
  • 2-(4,5-Difluoroimidazol-1-yl)acetic acid
  • 2-(4,5-Diiodoimidazol-1-yl)acetic acid

Uniqueness

The uniqueness of 2-(4,5-Dibromoimidazol-1-yl)acetic acid lies in the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interaction profiles with biological targets.

Properties

IUPAC Name

2-(4,5-dibromoimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHNVLLUHSHKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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